2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one

Catalog No.
S13619041
CAS No.
350040-14-1
M.F
C8H7F3N2O
M. Wt
204.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one

CAS Number

350040-14-1

Product Name

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one

IUPAC Name

2,2,2-trifluoro-1-(4-hydrazinylphenyl)ethanone

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)5-1-3-6(13-12)4-2-5/h1-4,13H,12H2

InChI Key

PJQFQKAOYFOVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)NN

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one is an organic compound characterized by its trifluoromethyl group and hydrazine moiety. The molecular formula is C9H9F3N2OC_9H_9F_3N_2O and it features a ketone functional group, which is significant for its reactivity and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in drug development.

The reactivity of 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one can be attributed to the ketone functional group, which can undergo nucleophilic addition reactions. The hydrazine group can participate in condensation reactions, leading to the formation of hydrazones when reacted with aldehydes or ketones. Additionally, the trifluoromethyl group can influence the compound's reactivity in electrophilic aromatic substitution reactions.

The synthesis of 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 4-hydrazinobenzaldehyde with a suitable trifluoroacetone derivative.
  • Nucleophilic Substitution: Another approach may involve nucleophilic substitution reactions where a hydrazine derivative reacts with a trifluoromethylated carbonyl compound.
  • Reduction Reactions: The reduction of corresponding nitro or azole derivatives can also yield this compound under specific conditions.

The unique structure of 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one makes it suitable for various applications:

  • Pharmaceuticals: Due to its potential antitumor activity, it may serve as a lead compound in drug discovery.
  • Agriculture: Compounds with similar structures have been explored as agrochemicals for pest control.
  • Material Science: Its unique chemical properties could be utilized in developing advanced materials with specific functionalities.

Interaction studies involving 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one are crucial for understanding its mechanism of action and potential side effects. Preliminary studies suggest that compounds with hydrazine groups can interact with various biomolecules such as proteins and nucleic acids. Detailed studies using techniques like molecular docking and spectroscopy would provide insights into its binding affinity and specificity towards biological targets.

Several compounds share structural similarities with 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one. These include:

Compound NameStructure FeaturesUnique Aspects
4-HydrazinobenzaldehydeContains a benzaldehyde moietyPotential precursor for synthesizing hydrazones
TrifluoroacetophenoneContains a trifluoromethyl ketoneCommonly used in organic synthesis
4-HydrazinophenolContains a hydroxyl groupExhibits different reactivity due to phenolic nature
2-Amino-5-trifluoromethylbenzeneContains an amino groupMay exhibit different biological activities

The uniqueness of 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one lies in its combination of both hydrazine and trifluoromethyl functionalities, which may enhance its pharmacological profile compared to other similar compounds. This combination could lead to novel interactions within biological systems that are not observed in structurally simpler analogs.

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

204.05104734 g/mol

Monoisotopic Mass

204.05104734 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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